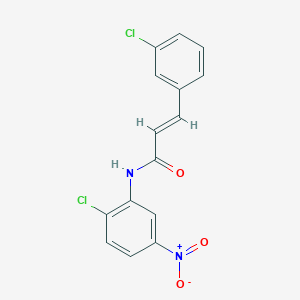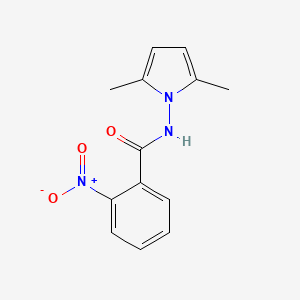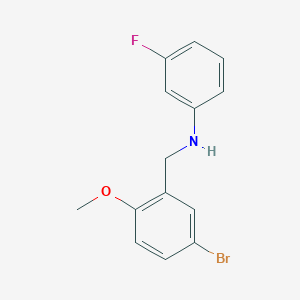
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has found widespread use in scientific research. It belongs to the class of acrylamide derivatives and has been shown to have a variety of biochemical and physiological effects.
作用机制
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide inhibits PKC by binding to its regulatory domain, which prevents it from interacting with other proteins and substrates. This leads to a reduction in PKC activity and downstream signaling pathways. The exact mechanism of N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide's binding to PKC is not fully understood, but it is believed to involve hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
The inhibition of PKC by N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the proliferation of cancer cells, inhibit the release of inflammatory cytokines, and decrease the formation of blood clots. Additionally, N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
实验室实验的优点和局限性
One advantage of using N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is its high potency and specificity for PKC inhibition. This allows for precise control over PKC activity and downstream signaling pathways. However, one limitation is that N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have off-target effects on other enzymes and signaling pathways. As such, it is important to use N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide in conjunction with other tools and techniques to confirm its specific effects.
未来方向
There are several future directions for research involving N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide's binding to PKC and its off-target effects. Finally, there is potential for the development of new N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide derivatives with improved potency and specificity for PKC inhibition.
合成方法
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide can be synthesized by the reaction of 2-chloro-5-nitroaniline with 3-chlorocinnamic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide. This synthesis method has been well-established and is commonly used in the laboratory.
科学研究应用
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular signaling pathways. As such, N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been used to study the role of PKC in cancer, inflammation, and other diseases.
属性
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-14-9-12(19(21)22)5-6-13(14)17/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOAWNBNGRWNAV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)

![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)



![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)
![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)

![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5701815.png)